(Rac)-trans Jasmonic acid-d3

CAS No.:

Cat. No.: VC16672944

Molecular Formula: C13H20O3

Molecular Weight: 227.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20O3 |

|---|---|

| Molecular Weight | 227.31 g/mol |

| IUPAC Name | methyl 2-[(1R,2R)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetate |

| Standard InChI | InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m1/s1/i1D3 |

| Standard InChI Key | GEWDNTWNSAZUDX-WKJAJORKSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)OC |

| Canonical SMILES | CCC=CCC1C(CCC1=O)CC(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

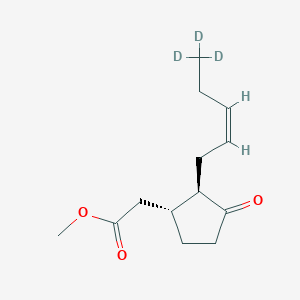

(Rac)-trans Jasmonic acid-d3 (C₁₂H₁₅D₃O₃) is a deuterium-labeled derivative of jasmonic acid, a cyclopentanone-based oxylipin integral to plant defense mechanisms and developmental signaling . The "rac-trans" designation indicates a racemic mixture of the trans-isomer, characterized by a specific spatial arrangement of substituents around the cyclopentanone ring. Deuterium atoms are strategically incorporated at three positions, likely on the pentenyl side chain (Fig. 1), which minimizes isotopic interference with the molecule’s reactive carboxyl and ketone groups. This labeling preserves the compound’s biochemical functionality while introducing a mass shift crucial for mass spectrometric detection .

Table 1: Key Physicochemical Properties of (Rac)-trans Jasmonic Acid-d3

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅D₃O₃ |

| Molecular Weight | 213.3 g/mol (exact mass) |

| Deuterium Substitution | Three deuterium atoms |

| Purity | ≥95% (HPLC) |

| Storage Conditions | -20°C, protected from light |

Synthesis and Analytical Characterization

The synthesis of (Rac)-trans Jasmonic acid-d3 typically involves acid-catalyzed deuterium exchange or the use of deuterated precursors in a multi-step organic synthesis. One common approach utilizes methyl jasmonate as a starting material, subjecting it to deuterium oxide (D₂O) under acidic conditions to replace specific hydrogen atoms with deuterium . Post-synthesis, the compound undergoes rigorous purification via reverse-phase high-performance liquid chromatography (HPLC) to isolate the trans-isomer and remove residual non-deuterated contaminants .

Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium placement, with characteristic signal absences in the ^1H-NMR spectrum corresponding to replaced hydrogens. Mass spectrometry (MS) further validates the molecular ion cluster pattern, showing a +3 Da shift compared to non-deuterated JA . These analytical protocols ensure batch-to-batch consistency, critical for its use as an internal standard in quantitative assays.

Applications in Plant Biology Research

Role as an Internal Standard in Metabolomics

(Rac)-trans Jasmonic acid-d3 is widely employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify endogenous JA levels in plant tissues. Its near-identical chromatographic behavior to non-deuterated JA minimizes matrix effects, while the mass difference allows unambiguous detection in complex biological samples . For instance, in studies examining JA fluctuations during herbivory or pathogen attack, spiking samples with a known concentration of the deuterated analogue enables absolute quantification via standard curves .

Investigating JA Signaling Dynamics

Deuterated JA analogues are pivotal in pulse-chase experiments to track jasmonate metabolism and translocation. A 2025 study utilized (Rac)-trans Jasmonic acid-d3 to elucidate systemic signaling in Arabidopsis thaliana, revealing rapid transport from wounded leaves to distal tissues within 30 minutes . Such findings underscore JA’s role as a mobile signal coordinating plant-wide defense responses.

Research Findings: JA-d3 in Cell Cycle Regulation

Landmark research using synchronized tobacco BY-2 cells demonstrated JA’s phase-specific effects on the cell cycle, with (Rac)-trans Jasmonic acid-d3 enabling precise dose-response analyses . Key findings include:

G1/S Phase Arrest

Application of 100 μM JA-d3 during early G1 phase (2 hours post-propyzamide release) reduced thymidine incorporation by 78%, indicating DNA synthesis inhibition . Flow cytometry revealed a persistent 2C DNA content in treated cells, confirming G1 arrest. Comparatively, abscisic acid (ABA) caused similar G1 arrest but permitted partial S-phase progression, highlighting JA’s stronger cell cycle suppression .

Mitotic Inhibition via CDK Modulation

JA-d3 applied during S-phase (7 hours post-release) reduced mitotic indices by 64%, correlating with diminished histone H1 kinase activity . Affinity purification assays showed JA-d3 disrupts cyclin-dependent kinase (CDK) activation without altering CDKA protein levels, suggesting post-translational regulation . This phase-specific effect contrasts with ABA, which had no impact on G2/M transition .

Table 2: Comparative Effects of JA-d3 and ABA on BY-2 Cell Cycle Progression

| Treatment | Phase Targeted | Thymidine Incorporation Reduction | Mitotic Index Reduction |

|---|---|---|---|

| JA-d3 | G1/S | 78% | 92% |

| JA-d3 | G2/M | N/A | 64% |

| ABA | G1/S | 75% | 28% |

| ABA | G2/M | N/A | 0% |

Analytical Protocols and Best Practices

Sample Preparation for JA Quantification

-

Extraction: Homogenize plant tissue in ice-cold methanol:water (80:20, v/v) containing 0.5% formic acid and 10 nM JA-d3 .

-

Cleanup: Pass extracts through C18 solid-phase extraction cartridges, eluting with acetonitrile.

-

LC-MS/MS: Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 μm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 213 → 59 (JA-d3) and m/z 210 → 59 (JA) .

Troubleshooting Isotopic Dilution

Excessive endogenous JA levels (>10× spike-in concentration) can overshadow the JA-d3 signal. Pre-assay quantification via preliminary runs ensures optimal spiking, typically at 1–5 nM final concentration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume